![molecular formula C29H30BrNO5 B13816197 1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 22320-18-9](/img/structure/B13816197.png)
1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structural features, which include a benzyloxy group, a bromophenyl group, and an isoquinolyl ethyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the bromophenyl and isoquinolyl groups.
Methyl salicylate: Contains an ester group and is used in similar applications but has a different aromatic structure.
Phenyl acetate: Another ester with a simpler structure compared to the target compound.
Uniqueness
Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group allows for unique substitution reactions, while the isoquinolyl moiety provides additional binding interactions in biological systems .
Eigenschaften
CAS-Nummer |
22320-18-9 |
|---|---|
Molekularformel |
C29H30BrNO5 |
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
[1-[3-(3-bromo-4-phenylmethoxyphenyl)propyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate |
InChI |
InChI=1S/C29H30BrNO5/c1-3-34-29(32)36-28-18-23-22(17-27(28)33-2)14-15-31-25(23)11-7-10-20-12-13-26(24(30)16-20)35-19-21-8-5-4-6-9-21/h4-6,8-9,12-13,16-18H,3,7,10-11,14-15,19H2,1-2H3 |
InChI-Schlüssel |
SYLAERSZEDQZDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


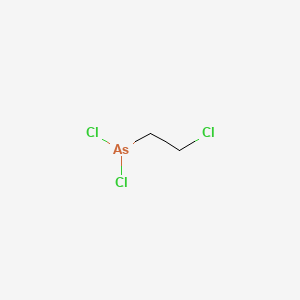

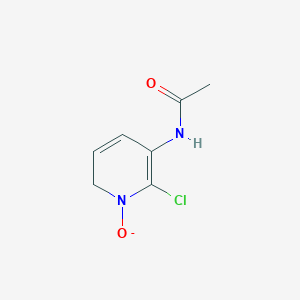
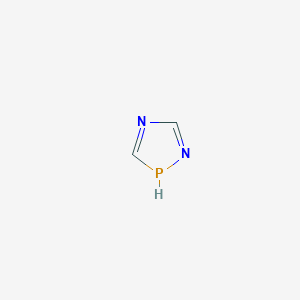
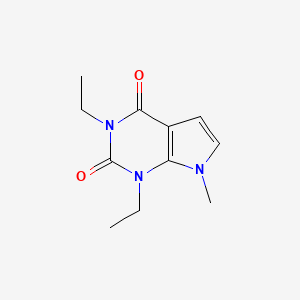

![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)

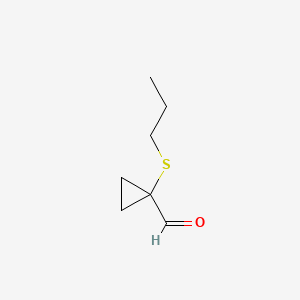
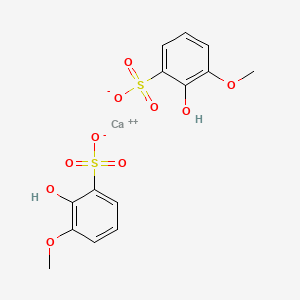
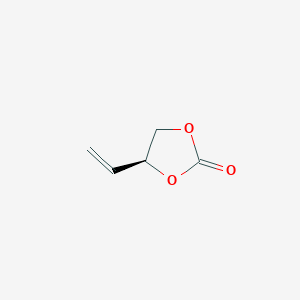


![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
